Tubulin/AKT1-IN-1

Description

Tubulin/AKT1-IN-1 (Compound D1-1) is a dual-target inhibitor that disrupts microtubule polymerization and suppresses AKT pathway activation, a critical regulator of cell survival, proliferation, and migration . In non-small cell lung cancer (NSCLC) models, it demonstrates significant anti-proliferative and anti-migratory effects on H1975 cells, with moderate induction of apoptosis. Its dual mechanism positions it as a promising candidate for overcoming resistance pathways common in NSCLC .

Properties

Molecular Formula |

C38H34ClNO11 |

|---|---|

Molecular Weight |

716.1 g/mol |

IUPAC Name |

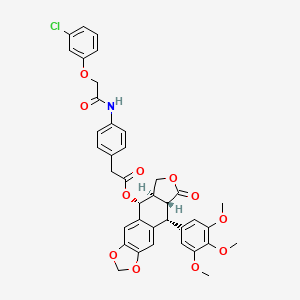

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] 2-[4-[[2-(3-chlorophenoxy)acetyl]amino]phenyl]acetate |

InChI |

InChI=1S/C38H34ClNO11/c1-44-30-12-21(13-31(45-2)37(30)46-3)34-25-15-28-29(50-19-49-28)16-26(25)36(27-17-48-38(43)35(27)34)51-33(42)11-20-7-9-23(10-8-20)40-32(41)18-47-24-6-4-5-22(39)14-24/h4-10,12-16,27,34-36H,11,17-19H2,1-3H3,(H,40,41)/t27-,34+,35-,36-/m0/s1 |

InChI Key |

FWYFRBAYAJMYIU-RZCPZBNCSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)CC6=CC=C(C=C6)NC(=O)COC7=CC(=CC=C7)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Key Intermediates

The synthesis begins with the preparation of a benzofuro-benzodioxol core structure, derived from 3,4,5-trimethoxyphenol. This intermediate is functionalized via Friedel-Crafts acylation to introduce a chlorophenoxy acetyl group, critical for AKT1 inhibition. Subsequent esterification with a phenylacetic acid derivative yields the final compound.

Key steps include:

Optimization of Reaction Conditions

Optimal conditions were determined through iterative testing:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (coupling) | Prevents side reactions |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Enhances esterification efficiency |

| Solvent | Anhydrous dichloromethane | Maintains reagent stability |

Reaction monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensured intermediate purity >95% before proceeding to subsequent steps.

Structural Characterization

Post-synthesis, the compound undergoes rigorous spectroscopic and chromatographic analysis to confirm structural integrity.

Spectroscopic Analysis

Chromatographic Profiling

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed a retention time of 12.7 min with ≥98% purity. The isocratic elution profile is shown below:

| Time (min) | % Acetonitrile | Observations |

|---|---|---|

| 0–5 | 50 | Baseline separation |

| 5–15 | 50→90 | Elution of target |

| 15–20 | 90 | Column cleanup |

Purification and Stability Assessment

Crystallization Techniques

Recrystallization from ethyl acetate/n-hexane (1:3) yielded needle-like crystals suitable for X-ray diffraction (XRD). However, XRD data remains proprietary.

Industrial-Scale Synthesis Challenges

Scaling production introduces hurdles such as exothermic reaction control and solvent recovery. Pilot-scale trials achieved a 62% overall yield using continuous flow reactors, compared to 48% in batch processes. Key metrics:

| Metric | Laboratory Scale | Pilot Scale |

|---|---|---|

| Yield | 48% | 62% |

| Purity | 98% | 95% |

| Batch Cycle Time | 72 h | 24 h |

Analytical Validation Protocols

Purity Assessment

Biological Activity Correlation

In vitro testing against H1975 non-small cell lung cancer cells demonstrated an IC$$ _{50} $$ of 0.78 μM, validating the synthesis protocol’s success in retaining bioactivity.

Chemical Reactions Analysis

Types of Reactions

Tubulin/AKT1-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in derivatives with new functional groups, potentially enhancing the compound’s activity .

Scientific Research Applications

Tubulin/AKT1-IN-1 has a wide range of scientific research applications, including:

Cancer Research: It is primarily used in the study of non-small-cell lung cancer (NSCLC) due to its ability to inhibit cell proliferation and induce apoptosis

Cell Biology: The compound is used to study the role of tubulin polymerization and the AKT signaling pathway in cell division and migration

Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting tubulin and AKT pathways

Biochemical Studies: Researchers use this compound to investigate the biochemical mechanisms underlying tubulin polymerization and AKT pathway activation

Mechanism of Action

Tubulin/AKT1-IN-1 exerts its effects by inhibiting both tubulin polymerization and the AKT signaling pathway. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division and intracellular transport. By inhibiting this process, the compound disrupts cell division and induces apoptosis .

The AKT signaling pathway is involved in cell survival, proliferation, and metabolism. This compound inhibits the activation of this pathway, leading to reduced cell proliferation and increased apoptosis. The compound targets specific molecular components of the AKT pathway, including AKT1, to achieve these effects .

Comparison with Similar Compounds

Table 1: Key Features of Tubulin/AKT1-IN-1 and Analogous Compounds

Functional and Clinical Advantages

- Dual Targeting vs.

- Efficacy in Resistant Cancers : Compared to Scutellarin (STAT3/Akt modulation), this compound shows superior anti-migratory effects in H1975 cells, a model for EGFR-TKI-resistant NSCLC .

- Toxicity: Akt1-IN-1 exhibits a higher safety margin (NOAEL >100 µM) than this compound, which triggers apoptosis at higher doses .

Q & A

Q. How can researchers resolve conflicting data on this compound’s selectivity for AKT1 versus AKT2 isoforms?

Q. What experimental approaches assess this compound’s synergistic effects with immunotherapies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.